molecular formula C5H12ClN B094203 3-chloro-N,N-dimethylpropan-1-amine CAS No. 109-54-6

3-chloro-N,N-dimethylpropan-1-amine

Cat. No. B094203
CAS RN: 109-54-6
M. Wt: 121.61 g/mol
InChI Key: NYYRRBOMNHUCLB-UHFFFAOYSA-N
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Description

The compound "3-chloro-N,N-dimethylpropan-1-amine" is a chlorinated amine with potential applications in various chemical reactions and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated amines and their reactivity, which can be extrapolated to understand the properties and potential uses of "3-chloro-N,N-dimethylpropan-1-amine".

Synthesis Analysis

The synthesis of chlorinated amines can involve reactions with chloramine, as seen in the study of methylpyridines where amination products were obtained, specifically N-amino-3,5-dimethylpyridinium chloride . Similarly, the synthesis of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involved transformations using trichloroacetonitrile and acetic anhydride, indicating that chlorinated amines can be synthesized through reactions with chlorinating agents and subsequent modifications .

Molecular Structure Analysis

The molecular structure of chlorinated amines can be determined using techniques such as X-ray diffraction, as demonstrated in the structural analysis of N-amino-3,5-dimethylpyridinium chloride and N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These studies provide a basis for understanding the three-dimensional arrangement of atoms in chlorinated amines, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Chlorinated amines can participate in various chemical reactions, including aminodechlorination and aminodehydrogenation, as seen in the reactivity of 1,3-dimethyl-6-chlorolumazine with amines . These reactions can lead to the formation of new amine derivatives with potential biological activity. The study of polymers from 1-chloro-2,3-epoxypropane and amines also highlights the reactivity of chlorinated amines in polymerization reactions, leading to the formation of amino polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amines can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations . These techniques provide information on vibrational frequencies, molecular orbitals, and reactivity properties, which are essential for understanding the behavior of chlorinated amines in different environments. The study of amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine also contributes to the understanding of the conformational preferences of chlorinated amines and their derivatives .

Scientific Research Applications

  • Steel Corrosion Inhibition : Ituen and Asuquo (2017) researched the use of 3-chloro-N,N-dimethylpropan-1-amine in inhibiting the corrosion of X80 steel in oilfield acidizing environments. They found that it acts as an efficient inhibitor, especially at certain concentrations and temperatures, and adsorbs on the steel surface to protect it (Ituen & Asuquo, 2017).

  • Synthesis of Nitrocyclopropane : Faugeras, Luong, and Papadopoulo (1999) described the synthesis of nitrocyclopropane using 3-chloro-1-nitropropane and an amine, highlighting its potential in chemical synthesis (Faugeras, Luong, & Papadopoulo, 1999).

  • Cocrystallization with Antipsychotic Agents : Shaibah et al. (2019) studied the cocrystallization of 3-chloro-N,N-dimethylpropan-1-amine with other compounds, finding it forms salts with interesting hydrogen bonding features, relevant in pharmaceutical chemistry (Shaibah et al., 2019).

  • Chemical Reactions and Synthesis : Various authors have explored the role of 3-chloro-N,N-dimethylpropan-1-amine in different chemical reactions. For instance, Zhang et al. (2015) examined its use in the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation (Zhang, Zhang, Deng, & Shi, 2015).

  • Synthesis of Pharmaceutical Compounds : Rayes et al. (2019) synthesized derivatives of 3-chloro-N,N-dimethylpropan-1-amine for potential use as anticancer agents, demonstrating the compound's role in drug development (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).

  • Physical Properties in Solutions : Blanco et al. (2017) studied the physical properties like density, speed of sound, and viscosity of solutions containing 3-chloro-N,N-dimethylpropan-1-amine, providing data useful for industrial applications (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety And Hazards

3-Chloro-N,N-dimethylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

3-chloro-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYRRBOMNHUCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5407-04-5 (Hydrochloride)
Record name Dimethylaminopropyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5043849
Record name Dimethylaminopropyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dimethylpropan-1-amine

CAS RN

109-54-6
Record name 3-Chloro-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminopropyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropropyl(dimethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346
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Record name 3-(DIMETHYLAMINO)PROPYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
S Liu, H Xu, J Yu, D Li, M Li, X Qiao, X Qin… - Analytical and …, 2015 - Springer
A novel imidazolium-embedded N,N-dimethylaminopropyl-functionalized silica-based stationary phase (Sil-ImCl) was prepared and further used for hydrophilic interaction/reversed-…
Number of citations: 29 link.springer.com
MA Pathan, FA Khan - core.ac.uk
Pyrido-oxazine derivatives have been synthesized employing tandem SN2 and SNAr reaction between 2, 4, 6-tribromo-3-(2-bromoethoxy) pyridine or 2, 4, 6-tribromo-3-(3-…
Number of citations: 2 core.ac.uk
A Casnati, M Fontana, G Coruzzi, BM Aresta… - …, 2018 - Wiley Online Library
Dihydrodibenzo[b,f]azepines and dibenzo[b,f]azepines can be efficiently synthesized from aryl bromides, o‐bromoanilines and norbornene or norbornadiene by means of palladium …
BP Charrette - 2016 - search.proquest.com
Benzodiazepinones and cyclopropylquinazolinamines were designed and synthesized with the goal of creating ligands for the subdomain IIa of the hepatitis C virus (HCV) internal …
Number of citations: 3 search.proquest.com
X Pan, J Dong, H Gao, F Wang, Y Zhang… - Chemical Biology & …, 2014 - Wiley Online Library
A series of pyridin‐3‐yl pyrimidines was synthesized and evaluated for their Bcr‐Abl inhibitory and anticancer activity. The preliminary results indicated that some compounds were …
Number of citations: 10 onlinelibrary.wiley.com
J Tu, C Liu, Y Fan, F Liu, K Chang, Z Xu, Q Li… - Journal of Materials …, 2019 - pubs.rsc.org
A new alcohol-soluble AIE-active quaternary ammonium salt PTN-Br was prepared and developed as the cathode interfacial layer (CIL) between the Ag electrode and [6,6]-phenyl-C61-…
Number of citations: 21 pubs.rsc.org
DS Gaikwad, KA Undale, AA Patravale… - Research on Chemical …, 2020 - Springer
A series of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives were synthesized from salicylaldehyde, malononitrile and triethylphosphite in ethanol/water (1:…
Number of citations: 5 link.springer.com
G Liu, AY Li, D An, HB Wu, XH Zhu, Y Li… - Macromolecular …, 2009 - Wiley Online Library
An ionic molecular glass based on a dendronized monoammonium salt has been facilely synthesized and utilized as an interfacial electron‐injection layer in a light‐emitting diode (LED)…
Number of citations: 16 onlinelibrary.wiley.com
DS Gaikwad, VB Gawade, AB Kamble… - Research on Chemical …, 2018 - Springer
An efficient new dual basic task specific ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide has been synthesized and explored as a catalyst for an …
Number of citations: 2 link.springer.com
DJC Prasad, G Sekar - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
Hexahydro-1H-phenothiazine moieties can be synthesized by domino aziridine ring opening with o-halothiophenols followed by copper-catalyzed Goldberg coupling–cyclization with …
Number of citations: 33 pubs.rsc.org

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